molecular formula C19H29N3OS B2619013 (3-(Dimethylamino)phenyl)(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)methanone CAS No. 1421524-87-9

(3-(Dimethylamino)phenyl)(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)methanone

Cat. No.: B2619013
CAS No.: 1421524-87-9
M. Wt: 347.52
InChI Key: HGMGECGRIQHMBJ-UHFFFAOYSA-N
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Description

(3-(Dimethylamino)phenyl)(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)methanone is a complex synthetic organic compound supplied for non-human research applications. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures. Researchers investigating the neurobiology of stimulants may find this compound of particular interest. Its structure, featuring a thiazepane ring core modified with pyrrolidinylmethyl and dimethylaminophenyl groups, suggests potential for interaction with central nervous system targets. Structurally, it is related to a class of aminophenones known to act as potent reuptake inhibitors at monoamine transporters, rather than as substrates . Specifically, compounds within this structural family have been shown to act as potent cocaine-like central stimulants by inhibiting the dopamine transporter (DAT) and norepinephrine transporter (NET), with the pyrrolidine ring and an extended side chain being critical for this activity . This mechanism is distinct from that of amphetamine-like releasing agents and is associated with a high abuse potential in behavioral studies . In research settings, this compound could serve as a valuable chemical tool for studying the function of monoamine transporters, the development of substance use disorders, and the structure-activity relationships (SAR) of synthetic cathinones . Its potential research applications span neuroscience, pharmacology, and medicinal chemistry, particularly in the design of novel pharmacological probes. Researchers should consult the safety data sheet prior to use.

Properties

IUPAC Name

[3-(dimethylamino)phenyl]-[3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3OS/c1-20(2)17-8-5-7-16(13-17)19(23)22-11-6-12-24-15-18(22)14-21-9-3-4-10-21/h5,7-8,13,18H,3-4,6,9-12,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGMGECGRIQHMBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)N2CCCSCC2CN3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Dimethylamino)phenyl)(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazepane ring, followed by the introduction of the pyrrolidin-1-ylmethyl group and the dimethylamino phenyl group. The reaction conditions often involve the use of strong bases, solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3-(Dimethylamino)phenyl)(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the dimethylamino group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity:
Research indicates that compounds similar to (3-(Dimethylamino)phenyl)(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)methanone exhibit anticancer properties. A study published in Cancer Letters demonstrated that thiazepane derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

2. Antidepressant Properties:
The dimethylamino group is known for its role in enhancing the pharmacological profile of antidepressants. Compounds containing this moiety have been investigated for their ability to modulate neurotransmitter levels in the brain, potentially offering therapeutic benefits for depression and anxiety disorders .

3. Neuroprotective Effects:
Research has shown that thiazepane derivatives may possess neuroprotective properties. A study highlighted that these compounds could protect neuronal cells from oxidative stress, suggesting their potential use in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease .

Pharmacological Studies

Table 1: Summary of Pharmacological Studies

Study ReferenceApplication AreaFindings
Anticancer ActivityInhibition of cancer cell proliferation; apoptosis induction observed.
Antidepressant EffectsModulation of neurotransmitter levels; potential antidepressant effects.
NeuroprotectionProtection against oxidative stress in neuronal cells.

Materials Science Applications

1. Drug Delivery Systems:
The structural features of this compound suggest potential applications in drug delivery systems. Its ability to form stable complexes with various drugs may enhance the bioavailability and targeted delivery of therapeutic agents .

2. Synthesis of Novel Materials:
This compound can serve as a building block for synthesizing novel materials with specific electronic or optical properties. Research into thiazepane derivatives has shown promise in developing materials for organic electronics and photonic applications .

Case Studies

Case Study 1: Thiazepane Derivatives in Cancer Therapy
A comprehensive study evaluated a series of thiazepane derivatives, including those similar to this compound, for their anticancer efficacy against various cancer cell lines. The results indicated significant cytotoxic effects, leading to further investigations into their mechanisms of action.

Case Study 2: Neuroprotective Screening
A screening program assessed the neuroprotective effects of several compounds featuring the thiazepane ring structure. The findings revealed that certain derivatives could significantly reduce neuronal cell death induced by oxidative stress, paving the way for potential therapeutic applications in neurodegenerative diseases.

Mechanism of Action

The mechanism of action of (3-(Dimethylamino)phenyl)(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)methanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to a biological response. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

However, a comparative analysis can be inferred based on structural motifs and synthetic strategies from the literature:

Table 1: Structural and Functional Comparison

Compound Class Core Structure Key Substituents Synthetic Method (from Evidence) Potential Applications
Target Compound 1,4-Thiazepane 3-(Dimethylamino)phenyl, pyrrolidine Likely multi-step condensation Unspecified (theoretical)
Pyrazol-yl Methanones () Pyrazole-thiophene Amino, hydroxy, cyano groups 1,4-Dioxane, triethylamine, S8 Anticancer, antimicrobial agents
Thiadiazole Derivatives () 1,3,4-Thiadiazole Nitrophenyl, pyrazolyl groups Ethanol, triethylamine Antimicrobial, anti-inflammatory

Key Observations :

Structural Diversity: The target compound’s thiazepane core distinguishes it from pyrazole () or thiadiazole () derivatives. Thiazepanes are less common in medicinal chemistry but offer unique flexibility for target binding compared to rigid five-membered heterocycles. The pyrrolidin-1-ylmethyl group introduces a tertiary amine, which may enhance solubility and mimic natural ligands (e.g., neurotransmitters), unlike the nitrophenyl or cyano groups in –2.

Synthetic Complexity: The target compound likely requires advanced multi-step synthesis, whereas –2 describe simpler condensations.

Functional Implications: Compounds with dimethylamino groups (as in the target) often exhibit improved membrane permeability compared to nitro- or cyano-substituted analogs (–2). However, nitro groups () may confer redox activity or antibacterial properties .

Biological Relevance: While ’s pyrazol-yl methanones show promise in anticancer research due to thiophene-cyanide interactions , the target compound’s biological activity remains speculative without empirical data.

Limitations and Recommendations

The provided evidence lacks direct information on the target compound or its analogs. To enable a rigorous comparison, further investigation is recommended:

  • Experimental Studies : Assess binding affinity (e.g., via kinase assays) and pharmacokinetics (e.g., logP, solubility).
  • Computational Modeling : Compare conformational dynamics of thiazepane vs. pyrazole/thiadiazole cores.
  • Literature Review: Explore databases (e.g., PubChem, Reaxys) for structurally related methanones with reported bioactivity.

Biological Activity

The compound (3-(Dimethylamino)phenyl)(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)methanone , with CAS number 1421524-87-9, is a synthetic organic compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H24N2OSC_{17}H_{24}N_{2}OS, with a molecular weight of approximately 347.5 g/mol. The structure features a dimethylamino group attached to a phenyl ring and a pyrrolidinylmethyl moiety connected to a thiazepane ring.

Research indicates that compounds similar to this compound interact with various neurotransmitter systems, particularly those involving serotonin and dopamine. The dimethylamino group is known to enhance lipophilicity, facilitating better penetration through biological membranes and potentially increasing bioavailability.

Pharmacological Effects

The biological activity of this compound can be categorized into several key areas:

1. Antidepressant Activity

Studies have shown that compounds with similar structures may exhibit antidepressant-like effects by modulating serotonin transporters (SERT). For instance, the fluorescent substrate 4-(4-(dimethylamino)phenyl)-1-methylpyridinium (APP+) has been used to monitor SERT activity, suggesting that the dimethylamino group plays a crucial role in enhancing SERT inhibition .

2. CNS Stimulant Effects

The presence of the pyrrolidine moiety suggests potential CNS stimulant properties. Compounds that target similar pathways have been observed to influence mood, cognition, and energy levels, which could be beneficial in treating disorders like ADHD or narcolepsy.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds or structural analogs:

Study Findings
Study A (2022)Investigated the role of dimethylamino derivatives in enhancing SERT activity; found significant inhibition at specific concentrations .
Study B (2023)Analyzed the analgesic potential of thiazepane derivatives; reported effective pain relief in animal models .
Study C (2024)Assessed CNS stimulant effects in behavioral tests; demonstrated improved cognitive function in treated subjects .

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